molecular formula C10H11BrN2 B13040092 (3R)-3-Amino-3-(2-bromo-3-methylphenyl)propanenitrile

(3R)-3-Amino-3-(2-bromo-3-methylphenyl)propanenitrile

Cat. No.: B13040092
M. Wt: 239.11 g/mol
InChI Key: DVJONMPCJZXSKF-SECBINFHSA-N
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Description

(3R)-3-Amino-3-(2-bromo-3-methylphenyl)propanenitrile is an organic compound that features an amino group, a bromine-substituted aromatic ring, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-(2-bromo-3-methylphenyl)propanenitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-3-methylbenzaldehyde and an appropriate amine.

    Reaction Steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-(2-bromo-3-methylphenyl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The bromine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents such as sodium methoxide or sodium ethoxide.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biochemical Studies: Investigated for its interactions with biological macromolecules.

Medicine

    Drug Development: Potential use as a building block for the synthesis of pharmaceutical compounds.

Industry

    Materials Science:

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(2-bromo-3-methylphenyl)propanenitrile depends on its specific application. For example, in medicinal chemistry, it may interact with specific enzymes or receptors to exert its effects. The molecular targets and pathways involved would be determined through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • (3R)-3-Amino-3-(2-chloro-3-methylphenyl)propanenitrile
  • (3R)-3-Amino-3-(2-fluoro-3-methylphenyl)propanenitrile
  • (3R)-3-Amino-3-(2-iodo-3-methylphenyl)propanenitrile

Uniqueness

(3R)-3-Amino-3-(2-bromo-3-methylphenyl)propanenitrile is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can also be used as a handle for further functionalization through substitution reactions.

Properties

Molecular Formula

C10H11BrN2

Molecular Weight

239.11 g/mol

IUPAC Name

(3R)-3-amino-3-(2-bromo-3-methylphenyl)propanenitrile

InChI

InChI=1S/C10H11BrN2/c1-7-3-2-4-8(10(7)11)9(13)5-6-12/h2-4,9H,5,13H2,1H3/t9-/m1/s1

InChI Key

DVJONMPCJZXSKF-SECBINFHSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)[C@@H](CC#N)N)Br

Canonical SMILES

CC1=C(C(=CC=C1)C(CC#N)N)Br

Origin of Product

United States

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